Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

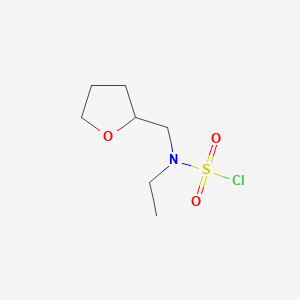

Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride is a chemical compound with the molecular formula C7H14ClNO3S. It is known for its unique structure, which includes a tetrahydrofuran ring, an ethyl group, and a sulfamoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride typically involves the reaction of tetrahydrofuran with ethyl chloroformate and sulfamoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as crystallization or extraction .

Chemical Reactions Analysis

Types of Reactions

Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfamoyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfamides or sulfamates.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

Substitution Reactions: The major products are sulfamides, sulfamates, and sulfonamides, depending on the nucleophile used.

Oxidation and Reduction: The major products include sulfonic acids and sulfides.

Scientific Research Applications

Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfamoyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Ethylsulfamoyl chloride: Similar in structure but lacks the tetrahydrofuran ring.

Tetrahydrofuran-2-ylmethyl chloride: Similar but lacks the sulfamoyl chloride group.

Methylsulfamoyl chloride: Similar but has a methyl group instead of an ethyl group.

Uniqueness

Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride is unique due to the presence of both the tetrahydrofuran ring and the sulfamoyl chloride group. This combination imparts distinct chemical reactivity and makes it a valuable reagent in organic synthesis and industrial applications .

Biological Activity

Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. Its structural features suggest possible interactions with biological targets, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

This compound can be characterized by its sulfamoyl group, which is known for its role in various biological activities. The presence of the tetrahydrofuran ring may enhance solubility and facilitate interactions with biological macromolecules.

Antimicrobial Activity

Research has shown that sulfamoyl derivatives exhibit significant antimicrobial properties. For instance, a study on sulfamoyl benzamidothiazole compounds demonstrated their ability to activate the NF-κB pathway, which is crucial for immune response modulation . This suggests that this compound could similarly influence immune pathways, contributing to its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of sulfamoyl compounds often depends on their structural modifications. A comprehensive SAR study indicated that specific substituents on the aryl rings of sulfonamide compounds are critical for maintaining activity . For this compound, further SAR analysis could elucidate which modifications enhance its biological potency.

| Compound | Substituent | Activity Level |

|---|---|---|

| 1 | 4-chloro | High |

| 2 | 3-methoxy | Moderate |

| 3 | None | Low |

In Vitro Studies

In vitro assays have been pivotal in assessing the biological activity of sulfamoyl compounds. For example, compounds similar to this compound were tested against various bacterial strains using the agar-well diffusion method. Results indicated moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Cytotoxicity Assays

Brine shrimp bioassays were employed to evaluate cytotoxic properties, revealing that many sulfamoyl derivatives exhibited varying degrees of cytotoxicity. This highlights the necessity for further exploration into the therapeutic index of this compound .

Properties

Molecular Formula |

C7H14ClNO3S |

|---|---|

Molecular Weight |

227.71 g/mol |

IUPAC Name |

N-ethyl-N-(oxolan-2-ylmethyl)sulfamoyl chloride |

InChI |

InChI=1S/C7H14ClNO3S/c1-2-9(13(8,10)11)6-7-4-3-5-12-7/h7H,2-6H2,1H3 |

InChI Key |

FRPWNDNUHBHZSX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC1CCCO1)S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.